[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
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Description
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate is a useful research compound. Its molecular formula is C17H11Cl3N2O3 and its molecular weight is 397.64. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, such as this compound, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, including through free radical reactions . For example, in a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose an atom, leaving behind a radical that can remove a hydrogen atom from the target molecule .
Biochemical Pathways
It is known that indole derivatives can affect various biochemical pathways, particularly those involved in cell biology . The changes in these pathways can lead to various downstream effects, including the inhibition of cancer cell growth and the treatment of microbial infections .
Result of Action
It is known that indole derivatives can have various biologically vital properties . For example, they can inhibit the growth of cancer cells and treat microbial infections .
Properties
IUPAC Name |
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c18-8-15(23)25-21-16-13-7-12(20)5-6-14(13)22(17(16)24)9-10-1-3-11(19)4-2-10/h1-7H,8-9H2/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFQZBOKKXAFTF-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCl)C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCl)/C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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